Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-2-22-13(20)9-24-16-18-12-7-8-23-14(12)15(21)19(16)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYPQBWSUBYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a fluorophenyl substituent. Its molecular formula can be represented as C16H16FNO3S, indicating the presence of fluorine and sulfur in its structure. The presence of these elements often contributes to enhanced biological activity and specificity.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. Specifically:
- Inhibition of Thioredoxin Reductase (TrxR) : TrxR is a target for anticancer drugs due to its role in maintaining redox balance in cells. Compounds that inhibit TrxR can induce apoptosis in cancer cells by disrupting their antioxidant defenses .
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells .
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties against various pathogens. For example:
- Broad-Spectrum Antibacterial Effects : Compounds related to this compound have exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory effects. Compounds containing thieno-pyrimidine moieties have been linked to the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds through in vitro assays:
- Cell Viability Assays : this compound was tested against various cancer cell lines (e.g., HeLa and MCF7), showing significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Tests : Disk diffusion methods confirmed the antimicrobial efficacy against selected bacterial strains with minimum inhibitory concentration (MIC) values indicating potent activity.
In Vivo Studies
Although limited data is available on in vivo studies specifically targeting this compound, related thieno-pyrimidine derivatives have shown promising results in animal models for cancer treatment and infection control.
Summary Table of Biological Activities
Preparation Methods
Multicomponent Reaction (MCR) Approach
Multicomponent reactions offer a streamlined route to construct the thieno[3,2-d]pyrimidin-4-one scaffold. A representative protocol involves condensing ethyl thioglycolate, 4-fluorophenyl-substituted amines, and urea derivatives under acidic or basic catalysis. For instance, refluxing ethyl 2-mercaptoacetate with 3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in ethanol with triethylamine yields the target compound via nucleophilic thiol-displacement.
Typical Reaction Conditions
The 4-fluorophenyl group is introduced early via cyclocondensation of 4-fluoroaniline with thiourea and cyclic ketones, ensuring regioselectivity at the C3 position.
Cyclocondensation and Thio-Claisen Rearrangement
An alternative route employs thio-Claisen rearrangement to assemble the thienopyrimidinone ring. Starting from 1,3-diazabuta-1,3-dienes and prop-2-ynylsulfanyl ketenes, a [4+2] cycloaddition forms pyrimidinone intermediates. Subsequent thermolysis in chlorobenzene at 130°C induces rearrangement, yielding the fused thienopyrimidine system.
Key Steps
- Cycloaddition :
- Rearrangement :
This method achieves yields of 75–80%, with the 4-fluorophenyl group retained through inert reaction conditions.
Functionalization with Thioacetate Side Chain
Thiolation of Pyrimidinone Intermediates
The thioacetate moiety is introduced via nucleophilic substitution at the C2 position of the pyrimidinone core. Treating 2-chloro-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one with ethyl mercaptoacetate in acetone under basic conditions (K2CO3) facilitates sulfide bond formation.
Optimized Parameters
One-Pot Tandem Synthesis
Recent advances utilize one-pot strategies to merge core formation and side-chain functionalization. For example, simultaneous cyclocondensation of 4-fluoroaniline, ethyl thioglycolate, and diketene in acetic acid yields the target compound in a single step. This method reduces purification steps and improves atom economy (yield: 68–72%).
Mechanistic Insights and Reaction Optimization
Acid/Base-Catalyzed Cyclization
Protonation of the pyrimidine nitrogen by acids (e.g., PTSA) enhances electrophilicity, promoting cyclization. Conversely, bases like triethylamine deprotonate thiols, accelerating nucleophilic attack on chloro- or keto-pyrimidinones.
Catalyst Impact on Yield
| Catalyst | Yield (%) |
|---|---|
| Triethylamine | 75 |
| PTSA | 68 |
| K2CO3 | 72 |
| No catalyst | <50 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) hinder thiolate formation, while ethanol and acetone balance solubility and reactivity. Ethanol’s high boiling point facilitates reflux-driven reactions.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (CDCl3) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
- Purity >98% (C18 column, acetonitrile/water gradient).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with a thieno[3,2-d]pyrimidine core. A common approach includes nucleophilic substitution between a 2-mercapto-thienopyrimidine precursor and ethyl chloroacetate. Key conditions:
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solvation efficiency .
- Catalysts : Triethylamine or sodium hydride to facilitate thioether bond formation .
- Temperature : Controlled heating (60–80°C) to optimize yield and minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the thienopyrimidine core, fluorophenyl group, and acetate ester .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNOS) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing diverse substituents to the thienopyrimidine core?
- Methodological Answer : Substituent effects are studied through:
- Electronic Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance electrophilicity, requiring milder bases (e.g., KCO in acetone) .
- Steric Considerations : Bulky groups (e.g., cyclohexyl) may necessitate prolonged reaction times (12–24 hours) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies arise due to:
- Assay Variability : Standardize in vitro models (e.g., enzyme inhibition assays) using positive controls (e.g., known kinase inhibitors) .
- Structural Nuances : Compare substituent effects via SAR studies. For example, 4-fluorophenyl vs. 3-trifluoromethylphenyl groups may alter binding to ATP pockets in kinases .
- Data Normalization : Express activity as IC values relative to reference compounds to account for assay-specific variability .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid enhances solubility and bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., esterase-sensitive regions) .
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the acetamide side chain to reduce logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
